1-(Butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine
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Overview
Description
1-(Butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine is a hydrazone derivative known for its potential applications in various fields of chemistry and biology. Hydrazones are compounds formed by the reaction of hydrazines with carbonyl compounds, and they often exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Hydrazine derivative+Carbonyl compound→Hydrazone+Water
Industrial Production Methods
Industrial production methods for hydrazones often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the hydrazine and carbonyl compound.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may regenerate the original hydrazine and carbonyl compound.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(Butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine
- 1-(Butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazone
- 1-(Butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazide
Uniqueness
This compound is unique due to its specific structural features and the presence of both hydrazone and nitro groups
Properties
CAS No. |
41902-48-1 |
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Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
N-[(Z)-butan-2-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7- |
InChI Key |
WPWSANGSIWAACK-XFFZJAGNSA-N |
Isomeric SMILES |
CC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
Canonical SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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